3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol is a complex organic compound notable for its unique structural features, which include a dimethylamino group, an ethoxy group, and a phenolic structure. This compound is primarily studied for its potential pharmacological applications, particularly in the context of estrogen receptor modulation.
This compound falls under the category of organic compounds and is specifically classified as a phenolic derivative. It is also associated with pharmaceutical chemistry due to its interactions with biological systems, particularly estrogen receptors.
The synthesis of 3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol typically involves multi-step organic reactions starting from simpler precursors. Common synthetic routes may include:
The synthetic process may involve specific reagents such as alkyl halides for alkylation and bases like sodium hydride or potassium carbonate to facilitate these reactions. Reaction conditions (temperature, solvent choice) are optimized to maximize yield and purity.
The molecular structure of 3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol can be represented in a detailed format:
The compound's molecular weight is approximately 415.54 g/mol. The presence of multiple functional groups suggests diverse reactivity patterns.
3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol primarily involves interaction with estrogen receptors.
Research indicates that similar compounds exhibit antiestrogenic properties, potentially inhibiting the growth of estrogen receptor-positive cells, such as certain breast cancer cell lines. This interaction may also influence gene expression related to cell proliferation and apoptosis.
The compound is expected to have:
Key chemical properties include:
Relevant data from chemical databases indicate that the compound has notable reactivity due to its functional groups, which can participate in various chemical reactions .
3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol has several applications in scientific research:
This compound's unique structure and properties make it a valuable subject of study in both synthetic organic chemistry and pharmacology .
The compound 3-(1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol follows systematic IUPAC naming conventions that precisely define its molecular architecture. The parent structure is a phenol (hydroxy-substituted benzene ring) connected to a but-1-enyl chain. The enyl group features a phenyl substituent at the C2 position and a trisubstituted double bond at C1, with one vinyl group being the phenol ring (positioned meta to the hydroxyl) and the other being a 4-[2-(dimethylamino)ethoxy]phenyl moiety. This naming specifies the meta-placement of the phenolic hydroxyl group relative to the ethylene linkage—a critical distinction from its para-substituted isomers like 4-hydroxytamoxifen (afimoxifene, CAS 68047-06-3) [1] [6].
Isomeric variations significantly influence the compound’s biochemical behavior. The central double bond can exist as E (trans) or Z (cis) stereoisomers, impacting three-dimensional conformation and receptor binding. While the search results describe 4-hydroxytamoxifen (a positional isomer) as having both stereoisomers [6], the meta-hydroxy analog likely exhibits similar stereochemical complexity. Additionally, the dimethylaminoethoxy side chain’s basic nitrogen can undergo protonation, affecting solubility and electrostatic interactions with biological targets.
Table 1: Key Isomeric Variations and Nomenclature
Structural Feature | Variant | IUPAC Designation |
---|---|---|
Phenol substitution position | meta (compound discussed) | 3-(1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol |
Phenol substitution position | para (common isomer) | 4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol (Afimoxifene) |
Double bond configuration | E (trans) | Specified as (E)- prefix in systematic name |
Double bond configuration | Z (cis) | Specified as (Z)- prefix in systematic name |
This compound belongs to the triphenylethylene (TPE) pharmacophore family, characterized by a central ethylene bridge linking three aryl rings. As described in ScienceDirect analyses, TPE derivatives constitute a foundational class of selective estrogen receptor modulators (SERMs) like tamoxifen, toremifene, and clomiphene [2] . The core structural elements shared with these therapeutics include:
However, the meta-hydroxyl group introduces a key divergence from tamoxifen metabolites (e.g., 4-hydroxytamoxifen, where the hydroxyl is para). This positional shift likely alters hydrogen-bonding networks with residues like Glu353 and Arg394 in the LBD, potentially modulating receptor affinity and functional activity [2] [8].
Table 2: Structural Homology with Key Triphenylethylene Derivatives
Compound | R1 (Ring A) | R2 (Ring B) | R3 (Ring C) | Clinical/Pharmacological Role |
---|---|---|---|---|
Discussed compound | meta-OH | OCH₂CH₂N(CH₃)₂ | -C₂H₅ | Experimental SERM candidate |
Tamoxifen | H | OCH₂CH₂N(CH₃)₂ | -C₂H₅ | First-line breast cancer therapy |
4-Hydroxytamoxifen (Afimoxifene) | para-OH | OCH₂CH₂N(CH₃)₂ | -C₂H₅ | Active metabolite of tamoxifen |
Toremifene | Cl | OCH₂CH₂N(CH₃)₂ | -C₂H₅ | Breast cancer therapy (reduced hepatotoxicity) |
Clomiphene | H | OCH₂CH₂N(CH₃)₂ | -CH₃ | Ovulation induction |
As an arylphenol, this compound features a hydroxylated aryl ring (Ring A) directly conjugated to the ethylene bridge—a critical pharmacophore for high-affinity estrogen receptor binding. Within medicinal chemistry, arylphenol-based SERMs are classified by hydroxylation patterns that dictate their mechanism:
Table 3: Classification of Arylphenol-Based Estrogen Receptor Ligands
Structural Class | Arylphenol Pattern | Prototype Compound | Key Attributes |
---|---|---|---|
Type I TPE (meta-OH) | meta-hydroxyphenyl | Discussed compound | Moderate ER affinity; altered H-bonding vs para; potential metabolic stability |
Type I TPE (para-OH) | para-hydroxyphenyl | 4-Hydroxytamoxifen | High ER affinity; mimics estradiol H-bonding; CYP2D6 substrate |
Type II benzothiophene | para-hydroxyphenyl | Raloxifene | Rigid core; ERα antagonist/ERβ partial agonist; reduced endometrial proliferation |
Steroidal SERD | None | Fulvestrant | No phenolic group; pure ER antagonist; induces ER degradation |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0